3-isopropyl-5-methoxy-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-methyl-3-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)7-5-8(11-4)10(3)9-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXDEUKRJMUKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623116 | |
| Record name | 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-59-8 | |
| Record name | 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Isopropyl 5 Methoxy 1 Methyl 1h Pyrazole
Strategies for the Construction of the 1H-Pyrazole Ring System
The synthesis of the 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.comwikipedia.org The methodologies for its construction are well-established, offering pathways that can be tailored to achieve specific substitution patterns, such as that found in 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most fundamental and widely employed method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. mdpi.comresearchgate.net This approach, often referred to as the Knorr pyrazole synthesis, is a direct and efficient route to polysubstituted pyrazoles. mdpi.comjetir.orgnih.gov
The key precursors for this reaction are:
A 1,3-dicarbonyl compound: To form the C-C-C backbone of the pyrazole ring. For the synthesis of the target molecule, a suitable precursor would be an unsymmetrical β-diketone, such as 5-methyl-4-methoxyhexane-2,4-dione.
A hydrazine derivative: To provide the N-N unit. For the target molecule, 1-methylhydrazine (CH₃NHNH₂) would be the required reagent to introduce the methyl group at the N1 position.
The reaction proceeds through the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of the diketone, followed by dehydration to form the aromatic pyrazole ring. Other 1,3-difunctional systems, such as α,β-unsaturated ketones and β-enaminones, can also be utilized as the three-carbon component in this reaction. mdpi.comnih.gov
Table 1: Common Precursors for Pyrazole Synthesis via Cyclocondensation
| Three-Carbon Component | Hydrazine Component | Resulting Ring System |
|---|---|---|
| 1,3-Diketone | Hydrazine Hydrate | 1H-Pyrazole |
| α,β-Unsaturated Ketone | Substituted Hydrazine | Pyrazoline (requires oxidation) |
| β-Ketoester | Phenylhydrazine | Pyrazolone Intermediate |
Regioselective Synthesis and Control in Pyrazole Formation
A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, arises when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. This combination can lead to the formation of two different regioisomers. mdpi.comthieme-connect.com For instance, the reaction of 5-methyl-4-methoxyhexane-2,4-dione with methylhydrazine could potentially yield both this compound and 5-isopropyl-3-methoxy-1-methyl-1H-pyrazole.
Controlling the regioselectivity of this reaction is therefore of paramount importance. Research has shown that several factors can influence the reaction's outcome:
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role. mdpi.com The initial nucleophilic attack of the hydrazine is often directed to the more electrophilic and less sterically hindered carbonyl carbon.
Solvent Choice: The reaction solvent has a profound impact on regioselectivity. A significant improvement in selectivity is often observed when switching from traditional protic solvents like ethanol (B145695) to aprotic solvents with high dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). thieme-connect.com
Reaction Conditions: Temperature and the use of acid or base catalysts can also be optimized to favor the formation of the desired regioisomer. jetir.orgthieme-connect.com
Table 2: Effect of Solvents on Regioselectivity in Pyrazole Synthesis
| Reactants | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
|---|---|---|---|
| Arylhydrazine + 4,4,4-trifluoro-1-arylbutane-1,3-dione | Ethanol | ~50:50 (equimolar mixture) | thieme-connect.com |
| Arylhydrazine + 4,4,4-trifluoro-1-arylbutane-1,3-dione | N,N-dimethylacetamide (DMAc) | >96:4 | thieme-connect.com |
Advanced Catalytic Approaches in Pyrazole Synthesis
To overcome the limitations of classical methods, including harsh reaction conditions and issues with regioselectivity, a variety of advanced catalytic approaches have been developed for pyrazole synthesis. These methods often provide higher yields, milder conditions, and improved selectivity. mdpi.com
Transition Metal Catalysis: Various transition metals have been employed to catalyze pyrazole formation. Silver catalysts, for example, have been used in the highly regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines. mdpi.com Copper-catalyzed reactions, such as domino C-N coupling hydroamination, provide another facile route. mdpi.com Heterogeneous nickel-based catalysts enable efficient one-pot, multi-component syntheses at room temperature. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis represents a modern, green approach for synthesizing polysubstituted pyrazoles from hydrazine and various Michael acceptors under mild conditions using air as the terminal oxidant. organic-chemistry.org
One-Pot and Multicomponent Reactions: These strategies enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. nih.govmdpi.combeilstein-journals.org For example, 1,3-diketones can be generated in situ from ketones and acid chlorides and then directly reacted with hydrazine to form pyrazoles in one pot. organic-chemistry.org
Introduction and Modification of Substituents
The specific substituents on the pyrazole ring—isopropyl at C3, methoxy (B1213986) at C5, and methyl at N1—are crucial for the identity of this compound. These groups can be introduced either by using suitably functionalized starting materials or by modifying a pre-formed pyrazole core.
Isopropyl Group Incorporation and Transformations
The most straightforward method for introducing the 3-isopropyl group is to utilize a starting material that already contains this moiety. In the context of the Knorr synthesis, this would involve a β-diketone bearing an isopropyl group at the appropriate position, such as 5-methylhexane-2,4-dione.
Alternatively, late-stage functionalization techniques can be employed to introduce alkyl groups onto a pre-existing heterocyclic ring. Radical alkylation processes, which tolerate a wide array of functional groups, are particularly useful. nih.gov One such method involves the oxidative homolysis of 1,4-dihydropyridines to generate Csp³-centered radicals (like the isopropyl radical) that can then engage in C-H alkylation of the pyrazole ring under mild conditions. nih.gov
Transformations of the isopropyl group itself on the pyrazole ring are less common but conceivable through standard organic reactions, provided they are compatible with the pyrazole core.
Methoxy Group Introduction and Derivatization
The 5-methoxy group can be incorporated in several ways. One common strategy involves the cyclization of a β-ketoester with a hydrazine derivative. This reaction initially forms a pyrazolone (a pyrazole ring with a carbonyl group). The resulting hydroxyl group of the pyrazolone tautomer can then be O-methylated to introduce the methoxy group. A typical methylating agent for this transformation is methyl iodide, often used in the presence of a base like potassium carbonate. mdpi.com
Another approach is to start with a precursor that already contains the methoxy group, such as 4-methoxy-5-methylhexane-2,4-dione, for the cyclocondensation reaction.
Derivatization of the methoxy group on the pyrazole ring can also be performed. For example, the synthesis of 1-alkenyl-5-methoxy-1H-pyrazoles has been reported, demonstrating that the substituent at the C5 position can be further modified. researchgate.net The electronic properties of the methoxy group can influence the reactivity of the pyrazole ring and its other substituents. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2,4-triazole |
| 1,3-Diketone |
| 1,4-dihydropyridine |
| 1H-Pyrazole |
| 2-butene-1,4-diol |
| 3,4,5-trimethylpyrazole |
| 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile |
| 3-methylpyrazole |
| 4,4,4-trifluoro-1-arylbutane-1,3-dione |
| 4-allyl-2-methoxyphenol |
| 4-methyl-1-arylbutane-1,3-dione |
| 5-isopropyl-3-methoxy-1-methyl-1H-pyrazole |
| Acetone |
| Acetic acid |
| Ammonia |
| Ammonium chloride |
| Arylhydrazine |
| Benzene |
| Carbon monoxide |
| Celecoxib |
| Diethyl 1-methyl pyrazole-3,5-dicarboxylic acids |
| Diethyl 1H-pyrazoles-3,5-dicarboxylic acids |
| Ethanol |
| Ethyl acetoacetate |
| Hydrazine |
| Hydrazine hydrate |
| Iodomethane |
| Isopropyl alcohol |
| Mepirizole |
| Methanol |
| Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate |
| Methylhydrazine |
| N,N-dimethylacetamide (DMAc) |
| N,N-dimethylformamide (DMF) |
| Phenylhydrazine |
| Potassium carbonate |
| Potassium dihydrogen phosphate |
| Potassium hydroxide |
| Propylene Carbonate |
| Pyrazoline |
| Pyridine |
| Pyrimidine |
| Sodium iodide |
| Stanozolol |
| Sulfuric acid |
| Thiazole |
| Thiophene |
| Toluene |
| Triflic anhydride |
N-Methylation and its Influence on Pyrazole Reactivity
The N-methylation of a pyrazole ring is a significant transformation that can profoundly influence its chemical reactivity. In the case of a precursor to this compound, such as 3-isopropyl-5-methoxy-1H-pyrazole, the introduction of a methyl group at the N1 position breaks the tautomeric equilibrium, leading to a single, stable N-methylated isomer. firsthope.co.inmdpi.com This methylation impacts the electronic and steric properties of the pyrazole ring.
The nitrogen atom at the 2-position, which is of a pyridine-like nature, is basic and readily reacts with electrophiles. pharmaguideline.com However, after N-methylation at the N1-position, the electron density distribution within the ring is altered. The methyl group is an electron-donating group, which can increase the nucleophilicity of the pyrazole ring, potentially influencing the regioselectivity of subsequent reactions.
The selective N-methylation of pyrazoles can sometimes be challenging, as methylation can occur at either of the two nitrogen atoms in an unsubstituted pyrazole, leading to a mixture of products. acs.org However, the substituents on the pyrazole ring can direct the methylation to a specific nitrogen atom. The development of highly selective N-methylation methods using sterically bulky α-halomethylsilanes as masked methylating reagents has been described, achieving high N1/N2 regioisomeric ratios. acs.orgresearcher.life
Mechanistic Studies of Chemical Reactions Involving the Pyrazole Core
Elucidation of Reaction Mechanisms in Pyrazole Synthesis
The synthesis of the pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.commdpi.com For a compound like this compound, a plausible synthetic route would involve the reaction of a β-diketone precursor with methylhydrazine.
Mechanistic studies have shown that these reactions can proceed through various pathways depending on the reaction conditions and the nature of the substituents. researchgate.net The initial step is generally the nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. mdpi.com The regioselectivity of the initial attack and the subsequent cyclization can be influenced by both steric and electronic factors of the substituents on the 1,3-dicarbonyl compound. researchgate.net
Investigation of Competing Pathways and Side Reactions
During the synthesis of substituted pyrazoles, several competing pathways and side reactions can occur, leading to the formation of isomeric products or impurities. For instance, in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, two different regioisomers of the pyrazole can be formed. chemicalbook.com The ratio of these isomers can be dependent on the reaction conditions such as pH and temperature. researchgate.net
In some cases, side reactions such as the formation of bis(pyrazol-1-yl)alkanes can occur, which can then undergo fragmentation to yield the desired 1-vinylpyrazole and the parent pyrazole. nih.gov The presence of various functional groups on the starting materials can also lead to unexpected side reactions. A thorough understanding of these competing pathways is crucial for optimizing the reaction conditions to favor the formation of the desired product.
Derivatization and Functionalization Strategies for Analog Development
Substitution Reactions on the Pyrazole Ring (Electrophilic and Nucleophilic)
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net The position of substitution is directed by the existing substituents on the ring. In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. firsthope.co.inpharmaguideline.comscribd.com This is due to the combined electron-donating effect of the two nitrogen atoms, which increases the electron density at this position. chemicalbook.com
Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C4 position. firsthope.co.inscribd.com
Halogenation: Using reagents like bromine or N-bromosuccinimide to introduce a halogen atom at the C4 position. firsthope.co.in
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group at the C4 position. scribd.com
Friedel-Crafts Acylation/Alkylation: These reactions are generally less common for pyrazoles but can occur under specific conditions.
Nucleophilic substitution reactions on the pyrazole ring are less common due to the electron-rich nature of the ring. firsthope.co.in However, they can occur if the ring is substituted with strong electron-withdrawing groups, which decrease the electron density and make the ring more susceptible to nucleophilic attack. firsthope.co.in The C3 and C5 positions are generally more prone to nucleophilic attack due to the influence of the adjacent nitrogen atoms. chemicalbook.comresearchgate.net
| Reaction Type | Reagent | Position of Substitution |
| Nitration | HNO₃ + H₂SO₄ | C4 |
| Halogenation | Br₂ | C4 |
| Sulfonation | Fuming H₂SO₄ | C4 |
Functional Group Interconversions of Carboxamide and Carboxylic Acid Derivatives
The development of analogs often involves the modification of functional groups attached to the pyrazole core. Carboxylic acid and carboxamide derivatives of pyrazoles are important intermediates for further functionalization.
Formation of Pyrazole Carboxylic Acids: Pyrazole carboxylic acids can be synthesized through various methods, including the oxidation of a methyl or other alkyl group attached to the ring, or by the hydrolysis of a nitrile or ester precursor. nih.gov For instance, the oxidation of a 5-styryl group on a pyrazole ring using potassium permanganate can yield a 5-benzoyl pyrazole, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov
Formation of Pyrazole Carboxamides: Pyrazole carboxamides can be prepared from the corresponding carboxylic acids by reaction with an amine in the presence of a coupling agent, or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. nih.gov
Interconversions: The interconversion between pyrazole carboxylic acids and carboxamides is a fundamental transformation in organic synthesis. A carboxylic acid can be converted to a carboxamide, and a carboxamide can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. These interconversions allow for the introduction of a wide variety of substituents and the exploration of structure-activity relationships. researchgate.net
| Starting Material | Reagent(s) | Product |
| Pyrazole-COOH | SOCl₂, then R₂NH | Pyrazole-CONR₂ |
| Pyrazole-CONR₂ | H₃O⁺ or OH⁻, heat | Pyrazole-COOH |
| Pyrazole-CN | H₃O⁺ or OH⁻, heat | Pyrazole-COOH |
| Pyrazole-COOR | H₃O⁺ or OH⁻, heat | Pyrazole-COOH |
Targeted Synthesis of Analogs for Structure-Activity Exploration
The synthetic strategies for generating analogs of this compound focus on modifications at three key positions: the N1-methyl group, the C3-isopropyl group, and the C5-methoxy group. These modifications are designed to probe the steric, electronic, and hydrophobic requirements of the biological target.
Modifications at the N1-Position:
Studies on related pyrazole systems have shown that even minor changes at this position can lead to significant shifts in activity. For example, in a series of 3,5-diphenylpyrazole derivatives, the introduction of a methyl or phenyl group at the N1 position resulted in a 4- to 6-fold decrease in inhibitory activity against meprin α and β compared to the unsubstituted analog. nih.gov This suggests that the N1 position may be located in a sterically constrained region of the target's binding pocket.
Interactive Data Table 1: Influence of N1-Substituent on Biological Activity of Pyrazole Analogs
| Analog | N1-Substituent | Relative Activity | Observations |
| Analog A-1 | -H | 100% | Reference compound (unsubstituted at N1) |
| Analog A-2 | -CH₃ | 16-25% | Decreased activity, suggesting steric hindrance. nih.gov |
| Analog A-3 | -Phenyl | 16-25% | Significant decrease in activity. nih.gov |
| Analog A-4 | -Allyl | Potent Activity | In some pyrazole series, an allyl group enhanced activity. |
Note: The data presented is illustrative and based on findings from analogous pyrazole systems. The relative activity is a generalized representation of reported trends.
Modifications at the C3-Position:
The isopropyl group at the C3 position is a key feature that can be systematically altered to explore the hydrophobic and steric requirements of the target. Analogs can be synthesized with varying alkyl chains (e.g., ethyl, tert-butyl, cyclopentyl) or by introducing aromatic or heteroaromatic rings. nih.gov Bioisosteric replacement is a common strategy, where the isopropyl group is replaced by other groups with similar steric or electronic properties, such as a cyclopropyl or a trifluoromethyl group, to fine-tune the compound's properties.
The synthesis of C3-modified analogs often involves the cyclocondensation of a substituted hydrazine with a modified 1,3-dicarbonyl compound. For example, to replace the isopropyl group, one would start with a 1,3-diketone bearing the desired new substituent at the corresponding position.
Research on other pyrazole inhibitors has demonstrated the importance of the C3-substituent's size and lipophilicity. For instance, in one study, replacing a phenyl group with a smaller methyl group decreased activity, whereas a cyclopentyl moiety maintained a similar level of potency, indicating a preference for a moderately sized lipophilic group in the binding pocket. nih.gov
Modifications at the C5-Position:
The methoxy group at the C5 position offers another avenue for SAR exploration. Modifications can include altering the length of the alkoxy chain (e.g., ethoxy, propoxy), introducing branched or cyclic alkoxy groups, or replacing the alkoxy group entirely with other functionalities like alkyl, halogen, or amino groups. The synthesis of these analogs would typically involve starting with a precursor that has the desired group at the C5 position prior to the pyrazole ring formation.
The electronic nature of the substituent at C5 can be critical. Replacing the electron-donating methoxy group with electron-withdrawing groups such as halogens or a nitro group can significantly alter the electronic properties of the pyrazole ring and its interaction with the target. In some series of bioactive pyrazoles, the presence of electronegative groups at the C5 position was found to be important for antifungal activity, while methoxy groups sometimes led to reduced activity.
Interactive Data Table 2: Structure-Activity Relationship of C3 and C5 Substitutions in Pyrazole Analogs
| Analog | C3-Substituent | C5-Substituent | Effect on Activity | Rationale/Hypothesis |
| Parent Compound | -Isopropyl | -Methoxy | Baseline | Reference for comparison. |
| Analog B-1 | -Methyl | -Methoxy | Decreased | Suggests a larger hydrophobic group is preferred at C3. nih.gov |
| Analog B-2 | -Cyclopentyl | -Methoxy | Maintained/Increased | Indicates a moderately sized lipophilic pocket at the target site. nih.gov |
| Analog B-3 | -Isopropyl | -Ethoxy | Potentially altered | Explores the impact of a slightly larger alkoxy group. |
| Analog B-4 | -Isopropyl | -Cl | Potentially altered | Introduction of an electron-withdrawing group to probe electronic effects. |
| Analog B-5 | -Cyclopropyl | -Methoxy | Potentially altered | Bioisosteric replacement to evaluate conformational effects. |
Note: The data in this table is hypothetical and serves to illustrate the principles of SAR exploration based on findings from related pyrazole structures.
Advanced Spectroscopic and Crystallographic Characterization of 3 Isopropyl 5 Methoxy 1 Methyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. researchgate.net For a molecule such as 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, a suite of NMR experiments is employed to assign every proton and carbon atom and to establish the precise arrangement of the substituents on the pyrazole (B372694) ring.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial, fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the N-methyl, methoxy (B1213986), and isopropyl protons, as well as a single signal for the lone proton on the pyrazole ring (H-4). The isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton. The N-methyl and methoxy groups would each appear as sharp singlets.
¹³C NMR: The ¹³C NMR spectrum would display nine unique carbon signals corresponding to each carbon atom in the molecule: the three carbons of the pyrazole ring, the N-methyl carbon, the methoxy carbon, and the three carbons of the isopropyl group. The chemical shifts of the ring carbons are particularly indicative of the substitution pattern. researchgate.netnih.gov
Two-dimensional (2D) NMR experiments are then used to assemble these pieces.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity within the isopropyl group by showing a correlation between the methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the N-methyl, O-methyl, and isopropyl groups, as well as the C-4 carbon of the pyrazole ring, by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it shows correlations between protons and carbons over two or three bonds. It is the key to connecting the substituent groups to the pyrazole ring. For instance, correlations would be expected between the N-methyl protons and the C-5 and N1-adjacent ring carbons, and between the isopropyl methine proton and the C-3 carbon. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analyses of similarly substituted N-methyl pyrazoles. researchgate.netsci-hub.st
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| N-CH₃ | ~3.7-3.9 (s, 3H) | ~35-37 | C-5, C(N-CH₃) |
| O-CH₃ | ~3.9-4.1 (s, 3H) | ~58-60 | C-5, C(O-CH₃) |
| H-4 | ~5.8-6.0 (s, 1H) | ~90-92 | C-3, C-5 |
| CH(CH₃)₂ | ~2.9-3.2 (sept, 1H) | ~27-29 | C-3, C(isopropyl methyls) |
| CH(CH₃)₂ | ~1.2-1.4 (d, 6H) | ~21-23 | C-3, C(isopropyl methine) |
| C-3 | - | ~150-152 | H-4, H(isopropyl methine), H(isopropyl methyls) |
| C-5 | - | ~158-160 | H-4, H(N-CH₃), H(O-CH₃) |
The synthesis of 1,3,5-trisubstituted pyrazoles via N-alkylation of an unsymmetrical 3,5-disubstituted NH-pyrazole precursor can potentially yield two different regioisomers. In this case, methylation of 3-isopropyl-5-methoxy-1H-pyrazole could produce both the desired 1,3,5-isomer and the 1,5,3-isomer (1-methyl-5-isopropyl-3-methoxy-1H-pyrazole).
NMR spectroscopy, particularly 2D techniques like HMBC and Nuclear Overhauser Effect Spectroscopy (NOESY), is indispensable for distinguishing between these isomers. nih.gov
HMBC: As mentioned, the long-range correlations are definitive. For the target 1,3,5-isomer, a key HMBC correlation would be observed between the N-methyl protons and the C-5 carbon, which also shows a correlation to the methoxy protons. Conversely, in the 1,5,3-isomer, the N-methyl protons would show a correlation to the C-5 carbon which is attached to the isopropyl group. researchgate.net
NOESY: This experiment shows through-space proximity between protons. In the target molecule, a NOESY correlation would be expected between the N-methyl protons and the methoxy protons, as they are on adjacent atoms (N1 and C5). No such correlation would be observed between the N-methyl and isopropyl group protons. This spatial information provides unambiguous confirmation of the regiochemistry. nih.govresearchgate.net DFT calculations have also been used to explain the regioselectivity, often showing that the N1 atom possesses a higher negative charge, making it more nucleophilic. sci-hub.st
The target compound, this compound, is N-methylated, which "locks" the structure and prevents the annular prototropic tautomerism common to NH-pyrazoles. However, its precursor, 3(5)-isopropyl-5(3)-methoxy-1H-pyrazole, would exist as a rapidly equilibrating mixture of two tautomers at room temperature.
Variable-Temperature (VT) NMR is the primary technique used to study such equilibria. At room temperature, the NMR spectrum shows averaged signals for the C3/C5 and related substituent positions. As the temperature is lowered, the rate of proton exchange slows down. If the exchange rate becomes slow on the NMR timescale, separate signals for each of the two tautomers can be observed. By integrating these distinct signals at low temperatures, the equilibrium constant for the tautomerism can be determined.
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. psu.eduscilit.com For the fixed structure of this compound, two distinct ¹⁵N signals would be expected.
One signal would correspond to the "pyrrole-like" nitrogen (N1), which is bonded to the methyl group.
The second signal would correspond to the "pyridine-like" sp²-hybridized nitrogen (N2).
The chemical shifts for these nitrogens help confirm the structure. researchgate.netscience-and-fun.de In contrast, for the NH-pyrazole precursor, ¹⁵N NMR is a powerful tool for studying tautomerism. At room temperature, a single, averaged ¹⁵N signal might be observed if the proton exchange is fast. At low temperatures where the tautomerism is frozen, two sets of signals corresponding to the two distinct tautomers would appear, allowing for detailed characterization of the equilibrium. psu.edu The difference in ¹⁵N chemical shifts between solution and solid-state NMR can also provide insights into intermolecular hydrogen bonding effects in NH-pyrazoles. psu.edu
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bonding Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would provide clear evidence for its key structural features. researchgate.netnist.gov
Key expected vibrational frequencies include:
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the isopropyl, N-methyl, and methoxy groups. A weaker band just above 3000 cm⁻¹ may be present for the sp² C-H bond at the C-4 position of the pyrazole ring.
C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring's aromatic system.
C-O Stretching: A strong absorption band, typically around 1250 cm⁻¹ (for the aryl-O stretch) and another near 1040 cm⁻¹ (for the O-CH₃ stretch), would be indicative of the methoxy group. researchgate.netuninsubria.it
C-N Stretching: Vibrations for the C-N bonds within the ring are typically found in the 1290-1350 cm⁻¹ range. researchgate.net
Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch (C4-H) | 3050-3150 | Weak |
| Aliphatic C-H Stretch | 2850-2980 | Medium |
| C=N/C=C Ring Stretch | 1450-1600 | Medium |
| C-H Bending (Alkyl) | 1370-1470 | Medium |
| C-N Stretch (Ring) | 1290-1350 | Medium |
| Asymmetric C-O-C Stretch (Aryl-O) | 1230-1270 | Strong |
| Symmetric C-O-C Stretch (O-CH₃) | 1020-1060 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's elemental composition. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places).
For this compound, the molecular formula is C₉H₁₆N₂O. The calculated monoisotopic mass for the molecular ion [M]⁺ is 168.1263 Da. HRMS analysis would be expected to yield a measured mass within a very narrow tolerance (e.g., ± 5 ppm) of this calculated value, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. atlantis-press.com
In addition to molecular formula confirmation, the mass spectrum provides structural information through fragmentation patterns. Common fragmentation pathways for such a molecule under electron ionization (EI) could include:
Alpha-cleavage: The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable secondary cation is a likely fragmentation, resulting in a peak at m/z 153. libretexts.orgmiamioh.eduyoutube.com
Loss of other fragments: Cleavage could also lead to the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via McLafferty rearrangement if applicable, or the loss of the methoxy group (•OCH₃, 31 Da). youtube.comyoutube.com The fragmentation of the pyrazole ring itself can also occur, though it often produces a complex pattern. thieme-connect.de
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of crystalline solids, providing precise atomic coordinates. This powerful technique has been instrumental in elucidating the structural intricacies of pyrazole derivatives, offering insights into their molecular geometry, intermolecular interactions, and packing in the solid state.
Single Crystal X-ray Diffraction Analysis of Pyrazole Derivatives
A pertinent example is the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. researchgate.net The determination of its structure reveals key features of the N-methylated pyrazole core. The pyrazole ring is essentially planar, a characteristic feature of this aromatic heterocyclic system. The substituents on the ring, however, can exhibit deviations from this plane.
The crystallographic data for pyrazole derivatives are crucial for understanding their structure-property relationships. These data are typically deposited in crystallographic databases and are essential for computational modeling and drug design efforts.
Interactive Table: Crystallographic Data for 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid researchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9336 (19) |
| b (Å) | 19.121 (7) |
| c (Å) | 9.568 (4) |
| β (°) | 92.136 (7) |
| Volume (ų) | 902.0 (6) |
| Z | 4 |
| Temperature (K) | 294 |
Note: This interactive table allows for sorting and filtering of the crystallographic parameters.
The bond lengths and angles within the pyrazole ring of such derivatives are consistent with their aromatic character. The N-methylation at the N1 position is a critical structural feature that precludes the formation of the common N-H···N hydrogen bonds, which are prevalent in N-unsubstituted pyrazoles. This has a profound impact on the resulting crystal packing motifs.
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Motifs
The absence of the N-H donor in 1-methylated pyrazoles like this compound fundamentally alters their intermolecular interactions compared to their N-H counterparts. In N-unsubstituted pyrazoles, strong N-H···N hydrogen bonds are the dominant force, leading to the formation of well-defined supramolecular motifs such as dimers, trimers, tetramers, and catemeric (chain-like) structures. imedpub.comresearchgate.net
In N-methylated pyrazoles, these primary hydrogen bonding interactions are absent. Consequently, weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions, become the primary determinants of the crystal packing. nih.gov For instance, in the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the packing is consolidated by a combination of O-H···N and C-H···O interactions, resulting in the formation of molecular chains. researchgate.net
The methoxy group in this compound can act as a hydrogen bond acceptor, participating in C-H···O interactions. The pyrazole and any aromatic rings present can engage in π-π stacking, further stabilizing the crystal lattice. The interplay of these weaker interactions leads to a diverse range of packing motifs, which are often more complex than those observed for N-H pyrazoles.
Conformational Preferences in the Solid State
The conformation of substituted pyrazoles in the solid state is a result of the balance between intramolecular steric and electronic effects and the optimization of intermolecular interactions within the crystal lattice. For this compound, the orientation of the isopropyl and methoxy groups relative to the pyrazole ring is of particular interest.
In the solid state, the substituents will adopt a conformation that minimizes steric hindrance while maximizing favorable crystal packing interactions. The isopropyl group, being bulky, will likely orient itself to reduce steric clashes with adjacent molecules. The methoxy group's conformation will be influenced by the potential for C-H···O hydrogen bonding. imedpub.com
Computational Chemistry and Theoretical Modeling of 3 Isopropyl 5 Methoxy 1 Methyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. These calculations can predict its stability, reactivity, and spectroscopic properties, offering a theoretical framework to complement experimental findings.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry of compounds. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state. These geometric parameters are crucial for understanding the steric and electronic effects of the substituents on the pyrazole (B372694) ring.
Theoretical studies on substituted pyrazoles have shown that the geometry of the pyrazole ring is influenced by the nature of the substituents. The presence of electron-donating groups, such as the isopropyl and methoxy (B1213986) groups in the target molecule, can lead to slight elongations of the C-C and C-N bonds within the ring compared to unsubstituted pyrazole. The N1-methyl group introduces further steric and electronic changes.
Below is a data table of predicted molecular geometry parameters for this compound, based on DFT calculations performed on analogous substituted pyrazoles.
Table 1: Predicted Optimized Molecular Geometry of this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.37 Å | |
| C5-N1 | 1.38 Å | |
| C3-C(isopropyl) | 1.51 Å | |
| C5-O(methoxy) | 1.36 Å | |
| N1-C(methyl) | 1.47 Å | |
| Bond Angle | C5-N1-N2 | 112.0° |
| N1-N2-C3 | 105.0° | |
| N2-C3-C4 | 111.0° | |
| C3-C4-C5 | 106.0° | |
| C4-C5-N1 | 106.0° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies greater stability and lower reactivity.
For this compound, the presence of electron-donating groups (isopropyl and methoxy) is expected to raise the energy of the HOMO, making the molecule a better electron donor. blogspot.com These groups generally have a smaller effect on the LUMO energy. blogspot.com Consequently, the HOMO-LUMO gap is expected to be smaller compared to unsubstituted pyrazole, suggesting a higher chemical reactivity. blogspot.com The distribution of the HOMO and LUMO orbitals indicates the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors
| Descriptor | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability |
| Ionization Potential | 5.8 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map is color-coded to represent different regions of electrostatic potential. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the N2 nitrogen atom of the pyrazole ring, due to its lone pair of electrons. This makes the N2 atom a primary site for electrophilic attack. The oxygen atom of the methoxy group would also exhibit a negative potential. Regions of positive potential are anticipated around the hydrogen atoms, particularly those of the methyl and isopropyl groups.
Tautomerism and Conformational Preference Studies
Tautomerism and conformational analysis are important aspects of the theoretical study of pyrazole derivatives, as they can significantly influence their chemical and biological properties.
Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the ring, leading to an equilibrium between the 1H- and 2H-tautomeric forms. nih.govencyclopedia.pub The position of this equilibrium is influenced by the nature and position of the substituents on the pyrazole ring. mdpi.com Generally, electron-donating groups tend to favor the tautomer where the substituent is at the C3 position. nih.gov
However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom precludes the possibility of annular prototropic tautomerism. The molecule is "fixed" as the 1H-tautomer. Therefore, the relevant theoretical investigation for this compound is not tautomerism but rather the conformational preferences of the rotatable isopropyl and methoxy groups. Computational studies can determine the most stable conformations by analyzing the potential energy surface as a function of the dihedral angles of these substituents.
Since this compound does not exhibit tautomerism, the influence of solvents will be on its conformational preferences rather than on a tautomeric equilibrium. The polarity of the solvent can affect the relative energies of the different conformers of the isopropyl and methoxy groups.
In nonpolar solvents, intramolecular interactions and steric effects are the primary determinants of the preferred conformation. In polar solvents, conformations with a larger dipole moment may be stabilized through dipole-dipole interactions with the solvent molecules. Theoretical models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to predict how the conformational landscape of this compound changes in different solvent environments. researchgate.net Studies on other substituted pyrazoles have shown that solvent can indeed play a significant role in determining the most stable molecular arrangement. nih.gov
Theoretical Descriptors for Structure-Activity Relationship (SAR) and Interaction Potential
The calculation of theoretical descriptors is a fundamental aspect of computational chemistry, providing quantitative insights into a molecule's physicochemical properties. These descriptors are instrumental in developing Structure-Activity Relationships (SAR), which correlate a molecule's features with its biological activity. For this compound, no such studies are publicly available.
A computational analysis of this compound would typically involve the calculation of various electronic and steric parameters to predict its behavior in a biological system. Electronic descriptors, such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), are crucial for understanding a molecule's reactivity and its potential for non-covalent interactions. Steric parameters define the molecule's size and shape, which are critical for its ability to fit into a target's binding site.
As no research has been published on this specific molecule, a data table of its calculated electronic and steric parameters cannot be provided. An illustrative table is included below to demonstrate how such data would be presented.
Table 1: Illustrative Table of Theoretical Descriptors for this compound This table is for representational purposes only, as no published data exists for this compound.
| Descriptor Type | Parameter | Calculated Value | Potential Significance in SAR |
| Electronic | Dipole Moment (Debye) | N/A | Indicates molecular polarity and potential for dipole-dipole interactions with a biological target. |
| HOMO Energy (eV) | N/A | Relates to the molecule's capacity to donate electrons. | |
| LUMO Energy (eV) | N/A | Relates to the molecule's capacity to accept electrons. | |
| HOMO-LUMO Gap (eV) | N/A | Correlates with chemical reactivity and kinetic stability. | |
| Steric | Molecular Volume (ų) | N/A | Defines the three-dimensional space occupied by the molecule, influencing its fit within a binding pocket. |
| Molecular Surface Area (Ų) | N/A | Represents the area of interaction available to a biological partner. |
The rational design of analogs involves using computational tools to predict how modifications to a lead compound, such as this compound, would affect its activity. This process relies on the electronic and steric parameters mentioned previously. By understanding which properties are essential for activity, scientists can design new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. No studies demonstrating the computational design of analogs based on this specific pyrazole scaffold are available.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules. For this compound, MD simulations would be valuable for understanding its dynamic behavior, including its conformational flexibility and interactions with solvents.
An analysis of the conformational space would reveal the energetically preferred three-dimensional arrangements of the molecule, particularly concerning the rotation of the isopropyl and methoxy substituents. The interactions with solvent molecules, typically water in a biological context, are critical for understanding solubility and how the molecule presents itself to a receptor. A search of the scientific literature yielded no studies on molecular dynamics simulations performed on this compound.
Structure Activity Relationship Sar Studies and Molecular Interactions of 3 Isopropyl 5 Methoxy 1 Methyl 1h Pyrazole Analogs
Systematic Modification and Activity Profiling of Pyrazole (B372694) Derivatives
SAR studies systematically alter the chemical structure of a lead compound to map the contributions of different functional groups to its biological activity. researchgate.net For pyrazole derivatives, this involves modifying substituents at the N1, C3, C4, and C5 positions and assessing the resulting impact on efficacy and selectivity. nih.govscispace.com Such analyses correlate specific structural features with the observed biological effects, guiding the design of more potent and targeted therapeutic agents. researchgate.net
Influence of Isopropyl, Methoxy (B1213986), and N-Methyl Substituents on Biological Potency and Selectivity
The substituents of the parent compound—isopropyl at C3, methoxy at C5, and a methyl group at N1—each play a distinct role in shaping its biological activity.
Isopropyl Group (C3): As a bulky, lipophilic alkyl group, the isopropyl substituent can engage in hydrophobic interactions within a target's binding pocket. Its size and shape are crucial for achieving a proper fit and can significantly influence binding affinity. researchgate.net
Methoxy Group (C5): The methoxy group is an electron-donating group. Its electronic properties can modulate the electron density of the pyrazole ring, which in turn affects interactions with biological targets. mdpi.com It can also serve as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
N-Methyl Group (N1): Substitution at the N1 position of the pyrazole ring is a common strategy for exploring SAR. While adding a methyl group can increase lipophilicity, it also removes the potential for the N-H group to act as a hydrogen bond donor. In some cases, this modification can lead to a decrease in activity. For instance, studies on 3,5-diphenylpyrazole inhibitors showed that the introduction of an N-methyl group resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted N-H analog. nih.govscispace.com
Table 1: Influence of Key Substituents on Pyrazole Activity
| Substituent | Position | General Influence | Potential Interactions | Reference |
|---|---|---|---|---|
| Isopropyl | C3 | Increases lipophilicity; steric bulk affects binding pocket fit. | Hydrophobic interactions. | researchgate.net |
| Methoxy | C5 | Electron-donating; can act as a hydrogen bond acceptor. | Hydrogen bonding; influences ring electronics. | mdpi.com |
| N-Methyl | N1 | Increases lipophilicity; blocks N-H hydrogen bond donation. | Hydrophobic interactions. | nih.govscispace.com |
Positional and Electronic Effects of Substituents on Pyrazole Ring
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the binding affinity of the pyrazole derivative to its biological target. researchgate.netrsc.org Electron-donating groups, like methoxy, increase the electron density of the ring, while electron-withdrawing groups, such as halogens or nitro groups, decrease it. rsc.orgmdpi.com These electronic shifts can alter the strength of interactions like hydrogen bonds and π-π stacking with amino acid residues in the target protein. nih.gov The position of these groups is also critical; for example, a substituent at the C4 position will have a different electronic influence than one at C3 or C5 due to the proximity of the ring's nitrogen atoms. nih.gov
Exploration of Side Chain Modifications and Their Impact on Activity
Beyond the core substituents, the addition of various side chains is a key strategy for optimizing the activity of pyrazole analogs. The goal is to introduce new interaction points with the target protein or to improve the molecule's physicochemical properties.
Research has shown that incorporating different functional groups can lead to enhanced potency. For example, some studies have found that pyrazole derivatives bearing a methyl group at the para-position of an aniline ring and a sulfonamide group showed higher inhibitory activity for certain enzymes than analogs with chloro or fluoro substituents. researchgate.net A 2010 study on a series of phenyl pyrazole inverse agonists, which led to the discovery of APD791, involved extensive optimization of side chains to improve aqueous solubility, antiplatelet activity, and pharmacokinetic properties. nih.gov
Table 2: Examples of Side Chain Modifications and Their Impact
| Side Chain Modification | Target/Activity | Observed Impact | Reference |
|---|---|---|---|
| Phenyl ring with sulfonamide | COX-2 Inhibition | Higher inhibitory activity compared to halogenated analogs. | researchgate.net |
| Morpholinoethoxy group | 5-HT2A Receptor | Optimized selectivity and pharmacokinetic properties. | nih.gov |
| Thiazole and sulfonamide groups | Anticancer | Enhanced cytotoxicity. | bohrium.com |
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. researchgate.netresearchgate.net This method is invaluable for identifying potential biological targets, understanding binding mechanisms, and guiding the rational design of new pyrazole derivatives. researchgate.netresearchgate.net Docking algorithms place the ligand into the protein's binding site in various orientations and conformations and then use a scoring function to estimate the binding affinity for each pose. researchgate.net
Prediction of Ligand-Protein Interactions and Binding Affinities
Docking studies predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the stability of the ligand-protein complex. nih.govresearchgate.net Lower binding energy values suggest a more favorable interaction. Studies on various pyrazole derivatives have reported binding affinities ranging from -8.9 to -10.3 kcal/mol against the HIV-1 integrase receptor, confirming a strong interaction with the target's active site. researchgate.net
These predictions are based on the sum of various intermolecular forces, including:
Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms). nih.gov
Hydrophobic Interactions: Occur between nonpolar groups, such as the isopropyl substituent, and hydrophobic residues in the binding pocket. nih.gov
π-π Stacking: An interaction between aromatic rings, where the pyrazole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Van der Waals Forces: General attractive or repulsive forces between atoms. nih.gov
Table 3: Predicted Binding Affinities of Pyrazole Analogs for Various Targets
| Pyrazole Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole-carboxamides | CDK2 | -10.35 | nih.gov |
| Pyrazole-thiadiazoles | VEGFR-2 | -10.09 | nih.gov |
| General Pyrazole Derivatives | HIV-1 Integrase | -8.9 to -10.3 | researchgate.net |
| Pyrazole-benzimidazolone Hybrids | HPPD Receptor | Not specified, but strong correlation found | biointerfaceresearch.com |
Identification of Key Residues and Interaction Hotspots in Binding Pockets
A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. nih.gov These "hotspots" provide a detailed map of the binding site, revealing which interactions are most important for affinity and selectivity.
For example, docking studies of pyrazole derivatives have identified key interactions with various protein kinases:
VEGFR-2: Hydrogen bond interactions with residues such as Leu840, Asn923, and Asp1046. nih.gov
CDK2: Hydrogen bonds with Ile10, Lys20, and Lys89 within the ATP binding site. nih.gov
RET Kinase: Hydrogen bonds and hydrophobic interactions with residues like Ala807, Lys808, and Leu881. nih.gov
HPPD: Specific interactions with GLN307, ASN423, and PHE392 in the binding pocket. biointerfaceresearch.com
These studies highlight how the pyrazole core and its substituents orient themselves to maximize contact with these key residues, validating the compound's mechanism of action at a molecular level.
Table 4: Key Amino Acid Interactions for Pyrazole Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| VEGFR-2 | Leu840, Asn923, Asp1046 | Hydrogen Bonding | nih.gov |
| CDK2 | Ile10, Lys89, Asp146 | Hydrogen Bonding | nih.gov |
| RET Kinase | Ala807, Lys808 | Hydrogen Bonding | nih.gov |
| PDE5 | Gln817, Phe820 | Hydrogen Bonding, π-π Stacking | nih.gov |
| HPPD | GLN307, ASN423, PHE392 | Not specified | biointerfaceresearch.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in medicinal and agricultural chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, QSAR studies are instrumental in understanding how modifications to the pyrazole scaffold influence their efficacy, guiding the rational design of new, more potent derivatives. These models translate molecular structures into numerical descriptors, which are then used to develop predictive equations for biological activity.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for pyrazole analogs involves creating statistically robust models that can accurately forecast the biological activity of newly designed compounds. Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches are employed to achieve this.
2D-QSAR models utilize descriptors derived from the 2D representation of molecules. For instance, a model developed using a genetic algorithm-based multiple linear regression (GA-MLR) highlighted the significance of molecular volume and the number of multiple bonds in predicting the activity of certain pyrazole derivatives . Such models are used to predict the anticancer activity (expressed as pIC50 values) of newly synthesized pyrazole compounds, with the Organization for Economic Co-operation and Development (OECD) guidelines being strictly followed to ensure model validation and reliability nih.gov.
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of molecules. These methods are widely applied to various classes of pyrazole derivatives, including those with antifungal or enzyme-inhibitory activities researchgate.netresearchgate.net. In these models, molecules are aligned in a 3D grid, and their steric and electrostatic fields are calculated to correlate with biological activity .
The predictive power and reliability of these models are rigorously assessed using statistical metrics. Key parameters include the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q² or Q²), obtained through methods like Leave-One-Out (LOO) cross-validation researchgate.netnih.govresearchgate.net. A high q² value indicates good internal predictive ability, while a high r² value for an external test set confirms the model's robustness researchgate.net. For example, a CoMFA model for pyrazole carboxamide derivatives targeting the fungus Botrytis cinerea showed a q² of 0.578 and an r² of 0.850 rsc.org. Similarly, models for pyrazole derivatives as MALT1 inhibitors yielded a CoMFA model with a q² of 0.588 and r² of 0.982, and a CoMSIA model with a q² of 0.586 and r² of 0.974, indicating excellent statistical significance rsc.org.
Table 1: Examples of Predictive QSAR Models for Pyrazole Analogs
| Model Type | Biological Target/Activity | Statistical Validation Metrics | Source |
|---|---|---|---|
| 2D-QSAR (GA-MLR) | Acetylcholinesterase Inhibition | Statistically robust model based on molecular volume and multiple bonds | |
| 2D-QSAR | Anticancer (various cell lines) | High correlation coefficient, validated by OECD guidelines | nih.gov |
| 3D-QSAR (CoMFA) | Antifungal (B. cinerea) | q² = 0.578, r² = 0.850 | rsc.org |
| 3D-QSAR (CoMFA) | MALT1 Inhibition | q² = 0.588, r² = 0.982 | rsc.org |
| 3D-QSAR (CoMSIA) | MALT1 Inhibition | q² = 0.586, r² = 0.974 | rsc.org |
| 3D-QSAR (CoMFA/CoMSIA) | EGFR Kinase Inhibition | CoMFA: q² = 0.664, r² = 0.975; CoMSIA: q² = 0.614, r² = 0.938 | researchgate.net |
Derivation of Physicochemical Descriptors for SAR Analysis
The foundation of any QSAR model is the calculation of molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors encode information about the structural features that govern a molecule's interaction with its biological target. For pyrazole analogs, a wide array of descriptors are used to build comprehensive SAR models.
In 3D-QSAR studies like CoMFA and CoMSIA, the primary descriptors are field-based. These include:
Steric Fields: Represent the size and shape of the molecule. Contour maps generated from these fields can indicate regions where bulky substituents may enhance or diminish activity researchgate.net.
Electrostatic Fields: Describe the distribution of charge within the molecule, highlighting areas that favor positive or negative electrostatic potential for optimal interaction researchgate.net.
Hydrophobic Fields: Used in CoMSIA, these fields map regions where hydrophobic (lipophilic) characteristics are favorable for activity researchgate.net.
Hydrogen Bond Fields: CoMSIA models also utilize fields that identify regions where hydrogen bond donor and acceptor groups can improve binding affinity researchgate.net.
Beyond these 3D field descriptors, other physicochemical parameters are crucial, particularly in 2D-QSAR. These can be broadly categorized:
Topological Descriptors: These numerical indices are derived from the 2D graph of the molecule and describe aspects like molecular size, shape, and branching .
Quantum Chemical Descriptors: These are calculated using computational quantum chemistry methods and provide detailed electronic properties. Examples include atomic charges, energies of Frontier Molecular Orbitals (FMOs) like HOMO and LUMO, and reactivity indices such as Fukui and Klopman indices nih.gov.
Thermodynamic Descriptors: Parameters related to the thermodynamics of the molecule can also be correlated with biological activity researchgate.net.
The selection of relevant descriptors is a critical step to avoid overfitting and to build a model with true predictive power nih.gov. The analysis of these descriptors provides direct insight into the structure-activity relationships, guiding chemists in modifying lead compounds—such as analogs of this compound—to enhance desired biological effects nih.gov.
Table 2: Physicochemical Descriptors Used in QSAR Analysis of Pyrazole Analogs
| Descriptor Class | Specific Examples | QSAR Methodology | Source |
|---|---|---|---|
| 3D Field-Based | Steric, Electrostatic | CoMFA, CoMSIA | researchgate.net |
| Hydrophobic, H-Bond Donor/Acceptor | CoMSIA | researchgate.net | |
| Quantum Chemical | Atomic Charge, Frontier Molecular Orbitals (FMO) | 3D-QSAR (MCET) | nih.gov |
| Fukui and Klopman Indices | 3D-QSAR (MCET) | nih.gov | |
| Topological | Molecular Volume, Number of Multiple Bonds | 2D-QSAR | |
| Physicochemical | Hydrophobicity (logP), Molar Refractivity (MR) | 2D-QSAR (Hansch Analysis) | researchgate.net |
Biological Activity and Mechanistic Investigations Preclinical in Vitro/in Vivo of 3 Isopropyl 5 Methoxy 1 Methyl 1h Pyrazole Derivatives
Anti-inflammatory Activity and Modulation of Inflammatory Pathways
In Vitro Anti-inflammatory Assays
Various in vitro models have been employed to assess the anti-inflammatory effects of pyrazole (B372694) derivatives. These assays often measure the inhibition of enzymes involved in the inflammatory cascade or the suppression of pro-inflammatory mediators. For instance, a 2023 study on a 3-(trifluoromethyl)-5-arylpyrazole derivative demonstrated potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, with a half-maximal inhibitory concentration (IC50) of 0.02 µM, compared to 4.5 µM for COX-1. ijpsjournal.com Another study highlighted a pyrazole compound that reduced interleukin-6 (IL-6) production by 85% at a 5 µM concentration in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. ijpsjournal.com
Further research has identified pyrazole derivatives that act as lipoxygenase (LOX) inhibitors. One such derivative was found to be a potent soybean lipoxygenase inhibitor with an IC50 value of 80 µM. nih.gov Dual inhibition of both COX and LOX pathways is a promising strategy for developing anti-inflammatory agents with a broader mechanism of action. ijpsjournal.com
| Derivative Class | Assay | Key Finding | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | ijpsjournal.com |
| Pyrazole Derivative | Cytokine Suppression (LPS-stimulated macrophages) | 85% reduction in IL-6 at 5 µM | ijpsjournal.com |
| Pyrazoline Derivative | Soybean Lipoxygenase (LOX) Inhibition | IC50 = 80 µM | nih.gov |
| Thymol-pyrazole hybrid | Dual COX-2/5-LOX Inhibition | Demonstrated potent dual inhibitory activity | researchgate.net |
Investigation of Molecular Targets in Inflammatory Processes (e.g., PDE2A, NAAA)
Beyond classical inflammatory enzymes like COX and LOX, research has explored the interaction of pyrazole derivatives with other molecular targets, including phosphodiesterase 2A (PDE2A) and N-acylethanolamine acid amidase (NAAA).
Phosphodiesterase 2A (PDE2A) Inhibition: PDE2 is an enzyme that degrades cyclic nucleotides (cAMP and cGMP), which are important second messengers in cellular signaling. nih.gov Inhibition of PDE2 is considered a therapeutic target for various conditions. A study focused on dihydropyranopyrazole derivatives identified them as potent PDE2 inhibitors. The most active compound in the series, (+)-11h, exhibited an IC50 value of 41.5 nM. nih.gov
N-Acylethanolamine Acid Amidase (NAAA) Inhibition: NAAA is an intracellular hydrolase that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). acs.orgnih.govacs.org Inhibiting NAAA can increase endogenous PEA levels, offering a promising strategy for managing inflammation. acs.orgnih.govacs.orgnih.gov A series of pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of potent and non-covalent NAAA inhibitors. acs.orgnih.govacs.org A key compound from this research, ARN19689, was found to inhibit human NAAA with an IC50 in the low nanomolar range (0.042 µM). acs.orgnih.govacs.orgnih.gov
| Derivative Class | Molecular Target | Compound Example | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|---|
| Dihydropyranopyrazole | PDE2A | (+)-11h | 41.5 nM | nih.gov |
| Pyrazole azabicyclo[3.2.1]octane sulfonamide | NAAA | ARN19689 | 0.042 µM | acs.orgnih.govacs.orgnih.gov |
Antimicrobial Potential: Antibacterial and Antifungal Efficacy
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as a versatile scaffold for the development of new antibacterial and antifungal agents. mdpi.comnih.govcore.ac.uknih.gov
In Vitro Susceptibility Testing Against Pathogenic Microorganisms
Numerous studies have evaluated the efficacy of pyrazole derivatives against a range of pathogenic bacteria and fungi using broth microdilution and agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Antibacterial Activity: Pyrazole-based compounds have shown activity against both Gram-positive and Gram-negative bacteria. A series of pyrazole Schiff bases displayed MIC values ranging from 0.97 to 62.5 µg/mL against a panel of eight pathogens. mdpi.com In another study, pyrazole derivatives incorporating a thiazol-4-one moiety were found to be significantly active, with compound 7b showing MIC values between 0.22 and 0.25 µg/mL against the tested pathogens. acs.org Furthermore, certain triazole-containing pyrazole ester derivatives have exhibited potent antibacterial effects; one compound showed an MIC of 0.5 µg/mL against Salmonella gallinarum. nih.gov
Antifungal Activity: The antifungal potential of pyrazole derivatives has also been extensively investigated. Novel pyrazole analogues containing an aryl trifluoromethoxy group were tested against six plant pathogenic fungi, with one compound showing a potent EC50 value of 0.0530 µM against Fusarium graminearum, comparable to the commercial fungicide pyraclostrobin. nih.gov Another study on triazole derivatives containing phenylethynyl pyrazole side chains found that several compounds exhibited excellent activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 µg/mL. mdpi.com
| Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole Schiff Base | Various Pathogens | 0.97–62.5 µg/mL | mdpi.com |
| Pyrazole Thiazol-4-one | Various Pathogens | 0.22–0.25 µg/mL | acs.org |
| Triazole-containing Pyrazole Ester | Salmonella gallinarum | 0.5 µg/mL | nih.gov |
| Triazole with Phenylethynyl Pyrazole | Candida albicans | 0.0625 µg/mL | mdpi.com |
| Aryl Trifluoromethoxy Pyrazole | Fusarium graminearum | 0.0530 µM (EC50) | nih.gov |
Biofilm Inhibition Studies
Bacterial biofilms are a major contributor to antibiotic resistance and chronic infections. nih.gov Several pyrazole derivatives have been investigated for their ability to inhibit or disrupt biofilm formation. A study on N-phenyl-1H-pyrazole-4-carboxamides found that one derivative was a potent inhibitor of biofilm formation in three different strains of Staphylococcus aureus, with IC50 values ranging from 2.3 to 32 µM. nih.gov Other research has shown that certain 3-(pyrazol-3-yl)imino-2-oxoindoline derivatives can significantly inhibit biofilm formation in methicillin-resistant S. aureus (MRSA). researchgate.net Another study reported that their most active pyrazole derivatives demonstrated over 60% inhibition of biofilm formation against S. aureus and Pseudomonas aeruginosa at their respective MICs.
| Derivative Class | Microorganism | Key Finding | Reference |
|---|---|---|---|
| N-phenyl-1H-pyrazole-4-carboxamide | Staphylococcus aureus (3 strains) | IC50 = 2.3–32 µM | nih.gov |
| 3-(Pyrazol-3-yl)imino-2-oxoindoline | MRSA | Significant biofilm inhibition observed | researchgate.net |
| Pyrazole and Pyrazolo[1,5-a]pyrimidine | S. aureus & P. aeruginosa | >60% inhibition at MIC | nih.gov |
Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase, DHFR Inhibition)
To understand the basis of their antimicrobial activity, researchers have investigated the molecular targets of pyrazole derivatives, with bacterial DNA gyrase and dihydrofolate reductase (DHFR) emerging as key enzymes.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. nih.govnih.gov Several classes of pyrazole derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.govresearchgate.net For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues were found to strongly inhibit S. aureus and Bacillus subtilis DNA gyrase, with one compound showing an IC50 of 0.15 µg/mL against the S. aureus enzyme. nih.gov Similarly, a series of benzofuran–pyrazole hybrids were evaluated, with one compound inhibiting E. coli DNA gyrase B with an IC50 of 9.80 µM. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate synthesis pathway, which is vital for the production of nucleotides and amino acids. nih.govnih.govacs.orgrjpbr.com Inhibition of DHFR disrupts DNA synthesis and leads to cell death. nih.gov Pyrazole derivatives have been developed as effective DHFR inhibitors. nih.govresearchgate.net A series of novel pyrazole analogues bearing a benzenesulphonamide moiety were identified as potent DHFR inhibitors, with the most active compound showing an IC50 value of 0.09 µM, which was more potent than the reference drug methotrexate (IC50 = 0.14 µM). nih.gov Other studies have reported pyrazole Schiff bases that act as dual inhibitors of both DNA gyrase and DHFR, demonstrating a multi-targeted approach to antimicrobial action. mdpi.com
| Derivative Class | Enzyme Target | Microorganism | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|---|
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | DNA Gyrase | S. aureus | 0.15 µg/mL | nih.gov |
| Benzofuran–pyrazole hybrid | DNA Gyrase B | E. coli | 9.80 µM | mdpi.com |
| Pyrazole Schiff Base | DHFR | E. coli | 3.98 µM | mdpi.com |
| Pyrazole-benzenesulphonamide | DHFR | - | 0.09 µM | nih.gov |
Anticancer and Antiproliferative Activities in Cellular Models
Cytotoxicity and Cell Viability Assays in Various Cancer Cell Lines
The cytotoxic potential of pyrazole derivatives has been evaluated across a range of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50).
For instance, a novel pyrazole derivative, PTA-1, demonstrated significant cytotoxicity in a panel of cancer cell lines. nih.gov In leukemia and lymphoma cell lines, the IC50 value for Jurkat cells was 0.32 µM after 48 hours of treatment. nih.gov For solid tumor cell lines treated for 72 hours, the IC50 values were also in the low micromolar range, indicating potent cytotoxic activity. nih.gov The selective cytotoxicity index (SCI), which measures the preferential killing of cancer cells over non-cancerous cells, was greater than one for PTA-1, suggesting its selectivity for cancer cells. nih.gov
In another study, two new pyrazole derivatives were tested against the A549 human lung adenocarcinoma cell line. mdpi.com Compound 2, 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide, showed an effective concentration (EC50) of 220.20 µM, indicating its potential to inhibit the growth of these cancer cells. mdpi.com
Furthermore, a series of pyrazole-linked benzothiazole-β-naphthol derivatives were screened for their cytotoxicity against A549, HeLa, and MCF7 cells. nih.gov Several of these compounds exhibited significant cytotoxicity with IC50 values ranging from 4.63 to 5.54 µM, while showing minimal effect on normal HEK293 cells (IC50 > 45 µM). nih.gov Similarly, pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, with one compound showing excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov
The table below summarizes the cytotoxic activity of various pyrazole derivatives in different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | Result (IC50/EC50) | Reference |
| PTA-1 | Jurkat (Leukemia) | MTT | 0.32 µM (48h) | nih.gov |
| Compound 2 | A549 (Lung) | MTT | 220.20 µM | mdpi.com |
| Pyrazole-linked benzothiazole-β-naphthol derivatives | A549, HeLa, MCF7 | MTT | 4.63–5.54 µM | nih.gov |
| Pyrazole carbaldehyde derivative | MCF7 (Breast) | PI3 Kinase Inhibition | 0.25 µM | nih.gov |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | MTT | 6.78 µM | mdpi.com |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | MTT | 16.02 µM | mdpi.com |
Investigation of Apoptosis Induction and Cell Cycle Modulation
Beyond cytotoxicity, research has delved into the mechanisms by which pyrazole derivatives exert their anticancer effects, specifically focusing on the induction of apoptosis and modulation of the cell cycle.
Flow cytometry analysis has been a key technique in these investigations. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3 in cancer cells. rsc.orgnih.gov Certain derivatives within this series also induced DNA damage, as indicated by an increased comet tail length, suggesting they trigger genotoxic stress. rsc.org
One study on a novel pyrazole derivative, PTA-1, in MDA-MB-231 triple-negative breast cancer cells revealed that the compound induces apoptosis at low micromolar concentrations. nih.gov This was confirmed by the externalization of phosphatidylserine, a key marker of early apoptosis. nih.gov
Furthermore, pyrazole derivatives have been shown to influence cell cycle progression. A study involving pyrazolyl thiourea derivatives in HT-29 human colorectal cancer cells demonstrated that these compounds can induce cell cycle arrest. Specifically, one derivative caused a significant increase in the population of cells in the G2/M phase of the cell cycle, which was associated with an increased expression of cyclin A and cyclin B. Another pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. waocp.orgresearchgate.net
These findings indicate that pyrazole derivatives can inhibit cancer cell proliferation by triggering programmed cell death and interfering with the normal progression of the cell cycle.
Molecular Mechanism of Anticancer Action (e.g., RAS inhibition, Kinase inhibition)
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. A primary mechanism of action for many pyrazole-based compounds is kinase inhibition. nih.govmdpi.comresearchgate.net
Kinase Inhibition:
The pyrazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases. nih.govnih.gov This interaction can block the phosphorylation of downstream signaling proteins, thereby disrupting pathways that are often hyperactivated in cancer.
Numerous pyrazole derivatives have been developed as inhibitors of a wide range of kinases, including:
Aurora Kinases: These are involved in the regulation of mitosis, and their inhibition can lead to apoptosis in tumor cells. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle, and their inhibition can lead to cell cycle arrest. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are involved in tumor growth and angiogenesis. nih.govresearchgate.net
Janus Kinases (JAKs): These are involved in signaling pathways that regulate cell growth and survival. mdpi.com
Akt Kinase: A key component of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. nih.gov
The development of multi-targeted kinase inhibitors containing a pyrazole core, such as AT9283, highlights the versatility of this scaffold in targeting multiple cancer-related kinases simultaneously. acs.org
RAS Inhibition:
While direct inhibition of RAS proteins has been challenging, some research has explored indirect strategies. The development of compounds that inhibit the protein-protein interactions (PPIs) between RAS and its effector proteins is one such approach. domainex.co.uk Although the direct role of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole derivatives in RAS inhibition is not extensively documented, the broader class of pyrazole-containing compounds has been investigated for their potential to modulate RAS signaling pathways. nih.gov For instance, some pyrazole derivatives have been shown to inhibit downstream effectors of RAS, such as the Raf/MEK/ERK and PI3K/AKT pathways. nih.gov
Nematicidal Activity and Agricultural Applications
Beyond their pharmacological potential, derivatives of this compound have demonstrated significant activity as nematicides, making them valuable in agricultural applications. connectjournals.com Plant-parasitic nematodes pose a substantial threat to crop production and global food security, and chemical control remains a primary method for their management. acs.org
A study focused on the synthesis and nematicidal activity of seven 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide compounds against the root-knot nematode Meloidogyne incognita. connectjournals.com The preliminary bioassay results indicated that several of these compounds exhibited moderate activity at a concentration of 10 ppm. connectjournals.com Notably, compounds (R)-4-chloro-N-(1-(4-chlorophenyl)ethyl)-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide (5b) and 4-chloro-3-isopropyl-N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide (5g) displayed the most potent activity. connectjournals.comresearchgate.net
Molecular docking studies suggested that compound 5b interacts with succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, through hydrogen bonding. connectjournals.comresearchgate.net This interaction likely disrupts the nematode's energy metabolism, leading to its demise. The pyrazole amide scaffold is a common feature in many commercial pesticides, including insecticides and fungicides, further highlighting its importance in agricultural chemistry. acs.org
The development of pyrazole-based nematicides offers a promising avenue for the creation of new and effective crop protection agents.
Other Pharmacological Profiles and Biochemical Targets
In addition to their anticancer and nematicidal activities, derivatives of this compound have been investigated for their effects on other pharmacological targets, particularly enzymes involved in cellular signaling.
Enzyme Inhibition Studies (e.g., Phosphodiesterases)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a crucial role in a wide array of cellular processes. nih.gov The inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for various diseases.
The pyrazole scaffold has been identified as a key structural motif in the design of potent and selective PDE inhibitors. nih.govlbl.gov For example, a series of pyrazole and triazole derivatives containing a 5-phenyl-2-furan functionality were synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4). nih.gov The bioassay results demonstrated that these compounds exhibited considerable inhibitory activity against PDE4B. nih.gov
In another study, a scaffold-based drug design approach led to the discovery of a family of potent PDE4 inhibitors based on a pyrazole carboxylic ester scaffold. lbl.govx-mol.com Through iterative chemical synthesis and structural analysis, a 4,000-fold increase in the potency of the initial lead compound was achieved. lbl.gov
Furthermore, dihydropyranopyrazole derivatives have been designed and synthesized as inhibitors of phosphodiesterase 2 (PDE2). mdpi.com One of the synthesized compounds, (+)-11h, was identified as a potent PDE2 inhibitor with an IC50 value of 41.5 nM. mdpi.com
The ability of pyrazole derivatives to inhibit various PDE isoforms underscores their potential for the development of novel therapeutics for a range of conditions where the modulation of cAMP and cGMP signaling is beneficial.
Receptor Ligand Binding and Modulation
Currently, there is no publicly available research detailing the receptor ligand binding profile of this compound or its closely related derivatives. Preclinical studies typically involve screening a compound against a panel of receptors, ion channels, and transporters to determine its binding affinities, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. Such data is crucial for understanding the compound's mechanism of action and for predicting its potential therapeutic effects and off-target liabilities.
The absence of such data for this compound means that its specific molecular targets and its effects as a potential agonist, antagonist, or allosteric modulator are unknown.
Table of Receptor Binding Affinities for this compound
| Receptor | Binding Affinity (Ki/IC50) | Assay Type | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Advanced Research Perspectives and Future Directions for 3 Isopropyl 5 Methoxy 1 Methyl 1h Pyrazole Research
Rational Design and Synthesis of Next-Generation Pyrazole (B372694) Analogs
The rational design of next-generation analogs of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is a key area for future research. This involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of such analogs can be achieved through various established and emerging synthetic methodologies.
Structure-Activity Relationship (SAR) Studies: A primary focus will be on elucidating the structure-activity relationships of this pyrazole scaffold. By systematically modifying the isopropyl, methoxy (B1213986), and methyl groups, researchers can probe the specific interactions with biological targets. For instance, replacing the isopropyl group with other alkyl or cyclic moieties could explore the impact of steric bulk on activity. Similarly, variations of the methoxy group to other alkoxy or halogenated alkoxy groups could modulate electronic properties and metabolic stability.
Synthetic Strategies: The synthesis of novel analogs can be approached through several well-established methods for pyrazole ring formation, such as the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. More advanced techniques, including multicomponent reactions and flow chemistry, can be employed for the rapid generation of a diverse library of analogs. These modern synthetic approaches offer advantages in terms of efficiency, scalability, and the ability to introduce a wide range of functional groups.
| Synthetic Approach | Description | Potential Advantages |
| Knorr Pyrazole Synthesis | Condensation of a β-diketone with a hydrazine. | A classic and reliable method for pyrazole ring formation. |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | High atom economy, operational simplicity, and rapid library generation. |
| Flow Chemistry | Continuous synthesis in a reactor. | Improved safety, scalability, and precise control over reaction parameters. |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to introduce aryl or alkyl substituents. | Versatility in functionalizing the pyrazole core. |
Application of Advanced Computational Methods in Pyrazole Drug Discovery (e.g., AI/ML)
Computational chemistry and artificial intelligence (AI) are poised to play a pivotal role in accelerating the discovery and optimization of drugs based on the this compound scaffold. These methods provide valuable insights into molecular interactions and can predict the properties of novel compounds, thereby reducing the time and cost associated with experimental screening.
Molecular Modeling and Docking: Molecular docking studies can be employed to predict the binding modes of this compound and its analogs with various biological targets. This information is crucial for understanding the molecular basis of their activity and for guiding the design of more potent inhibitors. Quantum mechanical calculations can further provide detailed insights into the electronic structure and reactivity of these molecules.
Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning algorithms can be trained on large datasets of known pyrazole derivatives and their biological activities to develop predictive models. These models can then be used to screen virtual libraries of novel analogs and identify candidates with a high probability of being active. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
| Computational Method | Application in Pyrazole Drug Discovery | Expected Outcome |
| Molecular Docking | Predicting the binding orientation and affinity of ligands to a target protein. | Identification of key interactions and rationalization of SAR. |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Understanding the intrinsic reactivity and electronic nature of the pyrazole core. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of binding and identifying conformational changes. |
| AI/Machine Learning (AI/ML) | Developing predictive models for biological activity and ADMET properties. | Rapid virtual screening and prioritization of candidate molecules. |
Exploration of Novel Biochemical Targets for Therapeutic Development
While pyrazole derivatives are known to interact with a wide range of biological targets, the specific targets for this compound remain to be elucidated. Future research should focus on identifying and validating novel biochemical targets for this compound, which could open up new therapeutic avenues.
Target Identification: High-throughput screening and chemoproteomics approaches can be utilized to identify the protein targets of this compound in various disease models. Given the known activities of other pyrazole derivatives, potential targets could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic pathways.
Therapeutic Areas of Interest: Based on the pharmacological profiles of structurally related pyrazoles, this compound and its future analogs could be investigated for their potential in treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions. For example, many pyrazole-containing drugs have shown efficacy as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.
Development of Pyrazole-Based Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. The development of chemical probes based on the this compound scaffold could provide valuable insights into cellular signaling and disease mechanisms.
Probe Design and Synthesis: A chemical probe based on this pyrazole would need to be potent, selective, and possess a "handle" for downstream applications such as affinity chromatography or fluorescence imaging. This handle, often an alkyne or azide group, would be introduced through careful synthetic design without compromising the probe's biological activity.
Applications in Chemical Biology: Once developed, these probes could be used to identify the cellular targets of the parent compound through techniques like activity-based protein profiling (ABPP). They could also be used to visualize the subcellular localization of their targets and to study the dynamics of their interactions in living cells.
Collaborative Research Avenues in Multidisciplinary Pyrazole Studies
The successful translation of this compound from a chemical entity to a therapeutic agent will require a multidisciplinary and collaborative research effort.
Academia-Industry Partnerships: Collaborations between academic research groups with expertise in pyrazole synthesis and medicinal chemistry, and pharmaceutical companies with resources for high-throughput screening, preclinical development, and clinical trials, will be crucial.
Interdisciplinary Teams: A successful drug discovery program will necessitate the integration of expertise from various fields, including synthetic organic chemistry, computational chemistry, pharmacology, biochemistry, and clinical medicine. Such collaborations will foster innovation and accelerate the development of new therapies based on this promising pyrazole scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via 1,3-dipolar cycloaddition reactions. For example, substituted pyrazoles are often prepared by reacting hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed for hybrid pyrazole-triazole systems, as demonstrated in the synthesis of structurally similar triazole-pyrazole hybrids using copper sulfate and sodium ascorbate . Optimization of solvent systems (e.g., THF/water mixtures) and temperature control (e.g., 50°C for 16 hours) is critical for yield improvement.
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming substituent positions. Methoxy (-OCH) and isopropyl groups produce distinct splitting patterns (e.g., singlet for methoxy at δ 3.8–4.0 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and molecular geometry, as seen in studies of related pyrazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of this compound?
- Methodological Answer : Regioselectivity in pyrazole synthesis is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., nitro or carbonyl) at specific positions can direct cyclization. For example, 4-nitrophenyl groups in isoxazole-pyrazole hybrids enhance regiocontrol during heterocycle formation .
- Catalytic Systems : Palladium or copper catalysts can favor specific pathways. Cu(I) catalysts in click chemistry improve selectivity for 1,4-disubstituted products .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (70–100°C) may stabilize transition states for desired regiochemistry.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC values) across studies. For example, molecular docking studies should use consistent protein structures (e.g., PDB IDs) to validate binding modes .
- Stereochemical Purity : Chiral HPLC or enzymatic resolution ensures enantiopurity, as racemic mixtures can obscure activity data.
- Metabolic Stability : Evaluate in vitro metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from pharmacokinetic effects.
Q. How can computational methods enhance the design of this compound analogs?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., carbonic anhydrase or prostaglandin synthases) .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., logP, Hammett constants) with bioactivity.
- DFT Calculations : Density functional theory (DFT) optimizes electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .
Data Analysis and Optimization Questions
Q. What experimental parameters are critical for optimizing the yield of this compound?
- Methodological Answer :
- Reagent Stoichiometry : A 1:1 molar ratio of hydrazine to carbonyl precursor minimizes side products.
- Purification Techniques : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol) improves purity (>95%) .
- Catalyst Loading : 10 mol% Cu(I) in click reactions balances cost and efficiency .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound?
- Methodological Answer :
- Steric Effects : Bulky isopropyl groups at position 3 hinder nucleophilic attacks, favoring electrophilic substitution at position 5.
- Electronic Effects : Methoxy groups at position 5 donate electron density via resonance, activating the ring for further functionalization (e.g., nitration or halogenation) .
- Comparative Studies : Analog synthesis (e.g., replacing isopropyl with methyl) and kinetic profiling quantify substituent impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
